Suc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA
Description
Properties
IUPAC Name |
4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9/c1-14(2)22(25(38)29-17-7-9-18(10-8-17)32(40)41)30-24(37)19-6-5-13-31(19)26(39)16(4)28-23(36)15(3)27-20(33)11-12-21(34)35/h7-10,14-16,19,22H,5-6,11-13H2,1-4H3,(H,27,33)(H,28,36)(H,29,38)(H,30,37)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVLNPNJZWEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Preparation and Loading
Critical reagents include:
- FMOC-protected DL-amino acids : DL-Ala, DL-Pro, and DL-Val residues are sequentially coupled using a 5-fold molar excess over resin active sites.
- Activators : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HOAt (1-hydroxy-7-azabenzotriazole) for its superior coupling efficiency, even for shorter sequences like tetrapeptides.
- Solvents : Anhydrous dimethylformamide (DMF) ensures minimal hydrolysis during coupling.
Reagents are loaded into the synthesizer with volumes calibrated to avoid mid-synthesis depletion. For instance, 1.2 mL of deblocking solution (20% piperidine in DMF) and 300 µL of capping solution (acetic anhydride and 2,6-lutidine in DMF) are standard.
Coupling Cycles and Deprotection
Each coupling cycle involves:
- Deblocking : Removal of the FMOC group using piperidine to expose the resin-bound amine.
- Activation : Amino acids are activated with HATU (182 mM in DMF) and N,N-diisopropylethylamine (DIPEA, 209 mM in DMF).
- Coupling : Activated monomers are delivered to the resin column for 10–20 minutes, ensuring >99% coupling efficiency.
- Capping : Unreacted amines are acetylated to prevent deletion sequences.
The synthesis of this compound requires four iterative cycles, each corresponding to a residue in the sequence.
Manual Synthesis for Scalable Production
Manual synthesis is favored for larger-scale preparations (>2 µmol) and offers flexibility in resin choice. The protocol employs BOC-protected PAM resin and a custom glass apparatus with fritted funnels.
Resin Swelling and Monomer Activation
- Resin Preparation : BOC-PAM resin (50 mg, substitution level: 0.2 mmol/g) is swollen in N-methylpyrrolidone (NMP) for 30 minutes.
- Monomer Activation : DL-amino acids (5-fold excess) are dissolved in NMP with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) as activators.
Sequential Coupling and Cleavage
Each manual coupling step requires:
- Nitrogen Bubbling : To ensure reagent mixing, the resin slurry is agitated under nitrogen for 1–2 hours.
- Mid-Synthesis Storage : If interrupted, the resin is washed with methanol and stored desiccated to prevent hydrolysis.
Cleavage from the resin uses a cocktail of trifluoroacetic acid (TFA), thioanisole, m-cresol, and trifluoromethanesulfonic acid (TFMSA) (6:1:1:2 v/v). This mixture efficiently removes protecting groups while minimizing side reactions.
Resin and Reagent Optimization
Resin Selection
Coupling Reagent Efficiency
| Reagent | Coupling Efficiency (%) | Cost | Recommended Use |
|---|---|---|---|
| HATU | 99.5 | High | Long sequences, high yield |
| HOAt | 98.0 | Moderate | Short sequences (≤12-mer) |
Cleavage and Purification
Precipitation and Washing
Post-cleavage, the crude peptide is precipitated in cold diethyl ether (-20°C) to remove organic solvents. Centrifugation at 8400 × g pellets the product, which is then washed thrice with ether to eliminate residual TFA.
High-Performance Liquid Chromatography (HPLC)
Purification employs reversed-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Typical conditions:
Analytical Validation
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (MW: 576.6 g/mol). Observed m/z should match the theoretical value within 0.1 Da.
Chemical Reactions Analysis
Types of Reactions
N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color .
Common Reagents and Conditions
The hydrolysis reactions typically require specific proteolytic enzymes such as elastase, chymotrypsin, or cathepsin G. The reactions are conducted in buffered aqueous solutions at optimal pH and temperature conditions for the respective enzymes. For example, elastase activity is often measured at pH 8.0 and 37°C .
Major Products Formed
The major product formed from the enzymatic hydrolysis of N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide is p-nitroaniline. This compound is easily detectable due to its distinct yellow color and absorbance at 400-410 nm .
Scientific Research Applications
N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide is widely used in scientific research for the following applications:
Pharmaceutical Research: It is employed in drug discovery and development to screen for potential inhibitors of proteolytic enzymes, which are therapeutic targets for various diseases.
Industrial Applications: The compound is used in quality control assays to ensure the activity and stability of enzyme preparations used in industrial processes.
Mechanism of Action
The mechanism of action of N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. The released p-nitroaniline can be quantitatively measured by its absorbance at 400-410 nm, providing a direct measure of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-phenylalanine-p-nitroanilide: This compound is similar in structure but contains phenylalanine instead of valine.
N-succinyl-DL-alanine-DL-alanine-DL-alanine-p-nitroanilide: This compound has an additional alanine residue and is used for similar enzymatic studies.
Uniqueness
N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide is unique due to its specific sequence of amino acids, which provides distinct substrate specificity for certain proteolytic enzymes. This specificity allows for more precise studies of enzyme activity and inhibition compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
